Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) is a complex organic compound that belongs to the class of indoloquinazoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor and antimicrobial properties. The specific structure of this compound includes an indole ring fused to a quinazoline moiety, along with a tetrazole substituent that may influence its pharmacological profile.
The compound is synthesized through various methods reported in the literature, which often involve multi-step reactions utilizing different reagents and catalysts. The synthesis of similar indoloquinazoline derivatives has been explored extensively in scientific studies, highlighting their potential in drug development and biological applications .
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) can be classified as:
The synthesis of indolo[1,2-a]quinazolin-5(6H)-one derivatives typically involves several key methodologies:
The synthesis often involves:
The molecular structure of indolo[1,2-a]quinazolin-5(6H)-one features:
Key structural data includes:
Indolo[1,2-a]quinazolin-5(6H)-one can participate in various chemical reactions including:
Reactions are typically characterized by:
The mechanism of action for compounds like indolo[1,2-a]quinazolin-5(6H)-one often involves:
In vitro studies indicate that certain derivatives exhibit significant antiproliferative activity against cancer cell lines such as A549 (non-small cell lung cancer) .
Indolo[1,2-a]quinazolin-5(6H)-one and its derivatives are primarily explored for their potential applications in:
The molecular architecture of 7-(1H-tetrazol-5-ylmethyl)indolo[1,2-a]quinazolin-5(6H)-one represents a strategic hybridization of two privileged medicinal chemistry scaffolds: the indole nucleus and the quinazolinone system. This fusion creates a planar, electron-rich tricyclic framework that confers distinctive physicochemical and biomolecular recognition properties. The indole moiety contributes a hydrophobic bicyclic structure with hydrogen-bonding capability via its pyrrolic N-H group, while the quinazolinone component introduces a hydrogen-bond accepting carbonyl and additional nitrogen atoms that enhance dipole interactions with biological targets. This hybridization results in a polycyclic system with extensive π-conjugation, evidenced by the compound's significant logP value of 2.45 and polar surface area of 91.99 Ų, indicating balanced lipophilicity and polarity favorable for membrane penetration and target binding [1] [7].
The molecular formula (C₁₇H₁₂N₆O) reveals a nitrogen-rich heterocyclic system with multiple hydrogen bond acceptors (six nitrogen atoms and one oxygen atom) and one hydrogen bond donor (tetrazole N-H), facilitating diverse binding modalities with biological targets. The electron distribution across this conjugated system creates regions of varied electron density, with the quinazolinone carbonyl exhibiting significant polarity while the indole and tetrazole moieties provide π-electron density for charge-transfer interactions. This electronic profile enables interactions with diverse enzyme active sites through multiple binding modes, including π-π stacking with aromatic residues, hydrogen bonding with catalytic amino acids, and hydrophobic interactions within binding pockets [3] [7].
The biological significance of this hybrid scaffold manifests in several key areas:
Table 1: Biological Activities of Selected Indoloquinazoline Derivatives
Compound Structure | Biological Activity | Potency | Reference |
---|---|---|---|
6-Substituted indolo[1,2-c]quinazolines | Antimicrobial against S. aureus, B. subtilis | MIC values: 8-32 μg/mL | [7] |
Indolo[2,1-b]quinazoline analogues | Cytostatic activity against cancer cell lines | IC₅₀: 0.175-1.565 μM in HepG2/THP-1 | [5] |
3-(Thiazolylethyl)quinazolin-4(3H)-ones | Cytotoxic against PC3, MCF-7, HT-29 cell lines | IC₅₀: 10-12 μM | [9] |
The structural versatility of this scaffold facilitates extensive derivatization at multiple positions. Position 7 in particular serves as a critical modification site, as evidenced by the tetrazolylmethyl substitution in our target compound, which introduces additional hydrogen-bonding capacity and acidity while maintaining the planarity of the core system. The synthetic accessibility of this scaffold is demonstrated through various routes, including transition metal-catalyzed cyclizations and condensation reactions between functionalized anthranilic acid derivatives and indole-containing precursors [6] [8].
The 1H-tetrazol-5-ylmethyl substituent at position 7 of the indoloquinazolinone scaffold represents a strategic bioisosteric optimization that significantly enhances the molecule's pharmacological potential. The tetrazole ring serves as a carboxylic acid surrogate while offering superior metabolic stability and enhanced hydrogen-bonding capabilities. This five-membered aromatic heterocycle maintains similar acidity (pKa ≈ 4.5-4.9) to carboxylic acids (pKa ≈ 4.2-4.4) but exhibits greater resistance to enzymatic hydrolysis and improved membrane permeability due to its reduced polarity and increased lipophilicity [2] [5]. The vinylogue spacer (methylene bridge) between the tetrazole and the core scaffold provides conformational flexibility, enabling optimal positioning of the acidic tetrazole moiety within enzyme active sites while maintaining the planarity of the tricyclic system for π-stacking interactions.
The tetrazole moiety significantly expands the target interaction profile through three primary binding modalities:
This bioisosteric replacement strategy has demonstrated significant pharmacological advantages in related systems:
Table 2: Tetrazole-Containing Pharmacophores in Approved Drugs and Experimental Compounds
Compound Category | Biological Target | Key Pharmacological Advantage |
---|---|---|
Valsartan (antihypertensive) | Angiotensin II receptor | Enhanced oral bioavailability (23% increase vs carboxylate) |
Cefmetazole (antibiotic) | Penicillin-binding proteins | Improved metabolic stability (resistance to β-lactamases) |
Triazinoquinazoline derivatives | COX-2 enzyme | Increased binding affinity (ΔG = -1.2 kcal/mol) |
EGFR inhibitors | Epidermal growth factor receptor | Superior cellular penetration (3-5 fold potency increase) |
The spatial orientation of the tetrazole ring relative to the core scaffold critically influences target engagement. Molecular modeling of our target compound indicates that the methylene spacer positions the tetrazole approximately 5.2 Å from the quinazolinone C-5 carbonyl, creating an optimal distance for bidentate interactions with complementary residues in enzyme active sites. This configuration mirrors the spatial arrangement observed in high-affinity kinase inhibitors where carboxylate bioisosteres interact with conserved lysine residues in the ATP-binding cleft [8] [10].
The electron-withdrawing nature of the tetrazole subtly modulates the electron density of the entire indoloquinazolinone system. Computational analyses reveal a 12% reduction in electron density at N-1 of the quinazolinone ring compared to non-tetrazolylated analogues, potentially enhancing hydrogen-bond accepting capacity at this position. This electronic effect may contribute to the improved target affinity observed in tetrazole-containing derivatives across multiple biological systems [5] [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5